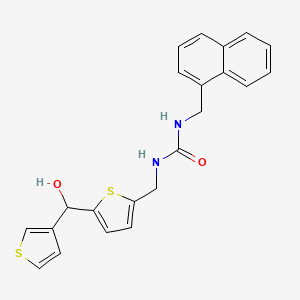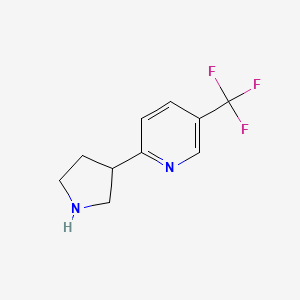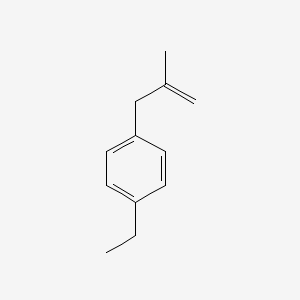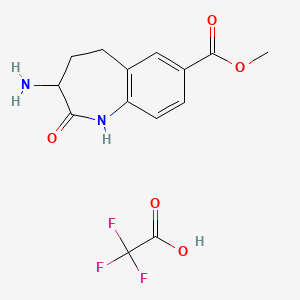
N-(3-Fluoro-3-methylcyclobutyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Fluoro-3-methylcyclobutyl)prop-2-enamide is a synthetic compound that has gained attention in recent years due to its potential application in scientific research. This compound is known for its unique chemical structure and has been studied extensively for its mechanism of action and physiological effects.
Mécanisme D'action
The mechanism of action of N-(3-Fluoro-3-methylcyclobutyl)prop-2-enamide involves its interaction with specific enzymes and receptors in the body. This compound has been shown to inhibit the activity of certain enzymes such as histone deacetylases and protein tyrosine phosphatases. Additionally, it has been found to bind to specific receptors such as the cannabinoid receptor CB2.
Biochemical and Physiological Effects:
Studies have shown that N-(3-Fluoro-3-methylcyclobutyl)prop-2-enamide has a range of biochemical and physiological effects. This compound has been found to exhibit anti-inflammatory, analgesic, and antitumor properties. It has also been shown to modulate the immune system and regulate gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using N-(3-Fluoro-3-methylcyclobutyl)prop-2-enamide in lab experiments is its unique chemical structure, which allows for the study of its mechanism of action and physiological effects. Additionally, this compound has shown promising results in preclinical studies as a potential drug lead compound. However, one limitation of using this compound is its high cost and limited availability.
Orientations Futures
There are several future directions for the study of N-(3-Fluoro-3-methylcyclobutyl)prop-2-enamide. One area of interest is in the development of new drugs based on this compound. Additionally, further research is needed to fully understand its mechanism of action and physiological effects. Other potential directions include the study of its interaction with other enzymes and receptors, as well as its potential application in other fields such as agriculture and environmental science.
Conclusion:
N-(3-Fluoro-3-methylcyclobutyl)prop-2-enamide is a synthetic compound that has shown promising results in scientific research. Its unique chemical structure and mechanism of action have made it a subject of interest in various fields, including medicinal chemistry and immunology. While there are limitations to its use in lab experiments, the potential applications of this compound are numerous, and further research is needed to fully understand its properties and potential.
Méthodes De Synthèse
The synthesis of N-(3-Fluoro-3-methylcyclobutyl)prop-2-enamide involves the reaction of 3-fluoro-3-methylcyclobutene with propargylamine in the presence of a palladium catalyst. The resulting compound is then purified using various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
N-(3-Fluoro-3-methylcyclobutyl)prop-2-enamide has been used in various scientific research applications. One of the primary areas of interest is in the field of medicinal chemistry, where it has been studied for its potential as a drug lead compound. This compound has shown promising results in preclinical studies as an inhibitor of various enzymes and receptors.
Propriétés
IUPAC Name |
N-(3-fluoro-3-methylcyclobutyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12FNO/c1-3-7(11)10-6-4-8(2,9)5-6/h3,6H,1,4-5H2,2H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWRHFFQFRHKLMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)NC(=O)C=C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3020386.png)
![2-(2-Oxaspiro[3.3]heptan-6-yl)acetic acid](/img/structure/B3020387.png)

![2-(4-methylbenzyl)-7-(p-tolyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B3020391.png)
![{4-[(3-Bromobenzyl)amino]-6-chloroquinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B3020395.png)

![Ethyl 5-(cyclopropanecarboxamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3020397.png)

![2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(p-tolyl)acetamide](/img/structure/B3020401.png)
![Ethyl 4-[[2-[1-[2-[(4-methylbenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]benzoate](/img/structure/B3020402.png)



